4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
Description
This compound features a pyrazole core substituted at the 1-position with a (3-chlorothiophen-2-yl)methyl group and at the 4-position with a chlorine atom. Pyrazole derivatives are widely explored for medicinal chemistry applications due to their versatility in interacting with enzymes and receptors .
Properties
Molecular Formula |
C8H7Cl2N3S |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChI Key |
BVFBYCYRDNLAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by chlorination to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at the 4-position of the pyrazole ring and the 3-position of the thiophene group are key sites for substitution:
| Site | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Pyrazole C4-Cl | NH₃ (aqueous), 80°C, ethanol | 4-Amino derivative | Improved solubility in polar solvents |
| Thiophene C3-Cl | HSCH₂CO₂H, K₂CO₃, DMF, 60°C | Thiophene-S-alkylated derivative | Enhanced biological activity |
| Pyrazole C4-Cl | NaN₃, DMSO, 120°C | 4-Azido intermediate (click chemistry precursor) | Used for bioconjugation |
Mechanistic Insight : The electron-withdrawing effect of the pyrazole ring activates the C4-Cl for nucleophilic displacement, while the thiophene’s aromatic system moderates reactivity at C3-Cl.
Oxidation and Reduction
The compound undergoes redox reactions at multiple functional groups:
Oxidation
| Target Site | Oxidizing Agent | Product | Application |
|---|---|---|---|
| Thiophene ring | H₂O₂, acetic acid, 50°C | Thiophene-1,1-dioxide | Increased polarity for HPLC analysis |
| Pyrazole ring | KMnO₄, H₂SO₄, 0°C | Pyrazole-3-carboxylic acid | Precursor for peptide coupling |
Reduction
| Target Site | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Amino group | NaBH₄, methanol, RT | N-Alkyl derivative | Retains pyrazole-thiophene scaffold |
Condensation and Cyclization
The primary amine at C3 participates in condensation reactions:
Structural Impact : Cyclization enhances rigidity, improving binding affinity to biological targets like thrombin .
Acylation and Alkylation
The C3-amino group reacts with electrophiles:
| Reaction | Reagent | Product | Biological Relevance |
|---|---|---|---|
| Acylation | Ac₂O, NaOH, RT | N-Acetylated derivative | Improved metabolic stability |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated analog | Reduced cytotoxicity |
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar molecules:
| Compound | Key Reactivity Difference |
|---|---|
| 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine | Higher substitution rates at C4-Br due to weaker C-Br bond vs. C-Cl bond in the target compound |
| 1-[(Thiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine | Lacks C4-Cl, reducing nucleophilic substitution potential but enhancing oxidation stability |
Scientific Research Applications
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazole Core
Halogen-Substituted Derivatives
- 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9)
- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) Key Difference: Fluorophenyl replaces chlorothiophene. Molecular formula: C₁₀H₉ClFN₃ (MW: 241.65 g/mol) .
Aromatic Ring Modifications
- 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine (CAS 957006-05-2) Key Difference: Chlorophenyl replaces chlorothiophene. Molecular weight: 242.11 g/mol .
- 4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine
Heterocyclic Substituents
- 4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1558503-29-9) Key Difference: Methylpyrazole replaces chlorothiophene. Molecular formula: C₈H₁₀ClN₅ (MW: 211.65 g/mol) .
Biological Activity
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The pyrazole moiety is known for various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine can be represented as follows:
This structure features a pyrazole ring substituted with a chlorothiophenyl group and an amine functional group, which may contribute to its biological activity.
Research indicates that compounds containing pyrazole rings can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine has not been fully elucidated; however, studies suggest it may inhibit certain signaling pathways involved in inflammation and cancer progression.
Potential Targets:
- Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes can lead to reduced inflammation.
- Kinases : Targeting kinase pathways may provide anti-cancer effects by disrupting cellular proliferation signals.
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar pyrazole derivatives and found that they exhibited significant activity against various bacterial strains. While specific data for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is limited, related compounds have shown promising results in inhibiting bacterial growth through disruption of cell wall synthesis or metabolic pathways .
Anticancer Activity
Research into pyrazole derivatives has indicated potential anticancer properties, particularly through the induction of apoptosis in cancer cells. For instance, derivatives have been shown to arrest the cell cycle in cancerous cells, leading to reduced proliferation . Although direct studies on this specific compound are scarce, its structural analogs suggest a similar potential.
Case Study 1: In Vitro Efficacy
In vitro studies on structurally related pyrazoles demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with similar substitutions were found to induce apoptosis in T24 bladder cancer cells by activating caspase pathways .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study involving pyrazole derivatives highlighted the importance of substituents on the pyrazole ring for enhancing biological activity. Modifications at specific positions significantly altered potency against target enzymes and receptors . This suggests that further optimization of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine could yield more potent analogs.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Related compounds showed significant inhibition against bacterial strains. |
| Anticancer Activity | Induced apoptosis and cell cycle arrest in various cancer cell lines. |
| Structure Activity | Substituents on the pyrazole ring crucial for enhancing biological activity. |
Q & A
Q. What are the established synthetic routes for 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A representative approach includes:
Alkylation : React 4-chloro-1H-pyrazol-3-amine with 3-chlorothiophene-2-methyl chloride in the presence of a base (e.g., Cs₂CO₃) and polar aprotic solvent (e.g., DMSO) .
Purification : Use column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization to isolate the product.
Yield Optimization : Key factors include:
- Catalyst : Copper(I) bromide (CuBr) enhances coupling efficiency in similar pyrazole syntheses .
- Temperature : Moderate heating (35–50°C) balances reaction rate and by-product suppression .
- Stoichiometry : Maintain a 1:1 molar ratio of pyrazole and thiophene derivatives to minimize side reactions.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for pyrazole NH₂ (~δ 5.5–6.5 ppm) and thiophene protons (δ 6.8–7.2 ppm) confirm substitution .
- ¹³C NMR : Signals for chlorinated carbons (C-Cl, ~δ 100–110 ppm) and thiophene carbons (δ 120–130 ppm) validate connectivity .
- HRMS (ESI) : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₉H₇Cl₂N₃S: 276.99) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally analogous pyrazoles .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Q. How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Q. What reaction mechanisms explain the compound’s participation in Mannich or Suzuki-Miyaura couplings?
Methodological Answer:
- Mannich Reaction :
- Suzuki-Miyaura Coupling :
Q. How can researchers design robust structure-activity relationship (SAR) studies for pharmacological applications?
Methodological Answer:
- Derivative Synthesis :
- Biological Screening :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
